Spermine NONOate

NO donor kinetics half-life comparison diazeniumdiolate pharmacology

Researchers requiring controlled NO fluxes face a critical parameter: NONOate half-lives span seconds to days, fundamentally altering NO exposure profiles and downstream responses. • Intermediate t½ = 39 min (37°C, pH 7.4) bridges fast vs. slow releasers for robust yet controllable target engagement • Retains vasodilator efficacy under sGC inhibition (ODQ 20 µM)-uniquely suited for cGMP-independent NO signaling studies • Sustained hepatoprotection across 1-6 h reperfusion window; superior antioxidant efficacy in copper-mediated LDL oxidation assays • ≥98% purity, stable crystalline solid; shipped on dry ice for global delivery

Molecular Formula C10H26N6O2
Molecular Weight 262.35 g/mol
CAS No. 136587-13-8
Cat. No. B013885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpermine NONOate
CAS136587-13-8
SynonymsN1-[4-[1-(3-Aminopropyl)-2-hydroxy-2-nitrosohydrazinyl]butyl]-1,3-propanediamine; _x000B_SPER/NO;  Spermine NONOate;  Spermine Bis(NO) Adduct; 
Molecular FormulaC10H26N6O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESC(CCN(CCCN)[N+](=NO)[O-])CNCCCN
InChIInChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2
InChIKeySTVYBUMQUAJDER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Spermine NONOate: Controlled-Release NO Donor


Spermine NONOate (SPER/NO; CAS 136587-13-8) is a diazeniumdiolate-class nitric oxide (NO) donor consisting of a spermine-nucleophile complex that spontaneously releases two moles of NO per mole of parent compound via pH-dependent, first-order decomposition [1]. Under physiological conditions (pH 7.4, 37 °C), the compound exhibits a half-life of 39 minutes, with extended stability at ambient temperature (230 minutes at 22–25 °C) and rapid acid-catalyzed dissociation at pH 5.0 [2]. The compound is commercially available as a stable solid that dissolves in aqueous alkaline solution (≥0.1 M NaOH) and is used exclusively as a research reagent for generating controlled, reproducible NO fluxes in vitro and in vivo .

Spermine NONOate: Half-Life Specificity


NONOate-class NO donors are not functionally interchangeable. Each diazeniumdiolate compound possesses a distinct, predetermined half-life at physiological pH and temperature—ranging from seconds (Proli NONOate: 1.8 s) to hours (DETA NONOate: 20 h) to days (DETA NONOate at 22 °C: 56 h) [1]. Substituting one NONOate for another without accounting for this difference fundamentally alters the temporal profile of NO exposure, the cumulative NO dose delivered, and the downstream biological response [2]. For example, a 2-minute half-life DEA NONOate produces a rapid, high-amplitude NO spike that may saturate guanylate cyclase or induce cytotoxicity before physiological adaptation occurs, whereas a 20-hour DETA NONOate sustains a low-level NO flux that fails to achieve the threshold concentration required for acute signaling events [3]. Spermine NONOate occupies a pharmacologically distinct intermediate window (t½ = 39 min at 37 °C) that enables both robust target engagement and experimental control over the duration of NO exposure—a balance that neither fast nor slow releasers can replicate [4].

Spermine NONOate: Quantitative Evidence


Half-Life: Comparison Among NONOates

Spermine NONOate exhibits a half-life of 39 minutes at 37 °C (pH 7.4, 0.1 M phosphate buffer), representing an intermediate-release profile within the NONOate family. This 39-minute half-life is 3.6-fold longer than PAPA NONOate (15 min), 19.5-fold longer than DEA NONOate (2 min), 39-fold longer than MAHMA NONOate (1 min), and 1,300-fold longer than Proli NONOate (1.8 s). Conversely, it is 30.8-fold shorter than DETA NONOate (20 h) and 4.6-fold shorter than DPTA NONOate (3 h) [1]. This intermediate position provides a therapeutically relevant window that neither ultra-short nor ultra-long half-life donors can achieve [2].

NO donor kinetics half-life comparison diazeniumdiolate pharmacology

NO Release Stoichiometry

Spermine NONOate liberates 2 moles of NO per mole of parent compound upon complete decomposition, a stoichiometric efficiency shared with most diazeniumdiolates including DETA NONOate, DPTA NONOate, PAPA NONOate, and MAHMA NONOate (all 2 mol NO/mol). This efficiency is superior to that of DEA NONOate (1.5 mol NO/mol) and Sulpho NONOate (0 mol NO/mol—the compound does not release NO at all) [1]. In practical terms, a given molar quantity of Spermine NONOate delivers 33% more NO than the same molar quantity of DEA NONOate [2].

NO release stoichiometry molar efficiency NONOate comparison

sGC-Independent Vasodilation

In isolated perfused rat femoral arteries, the soluble guanylate cyclase (sGC) inhibitor ODQ (20 μM) abolished vasodilator responses to glyceryl trinitrate (GTN; 10⁻⁸–10⁻³ M) and sodium nitroprusside (SNP; 10⁻⁸–10⁻⁴ M), both of which require intracellular NO release. In contrast, ODQ attenuated but failed to abolish vasodilator responses to Spermine NONOate (10⁻⁶–10⁻³ M); significant sGC-independent vasodilation persisted [1]. This residual vasodilation was subsequently abolished by extracellular NO scavengers (hemoglobin, 10 μM; hydroquinone, 100 μM), confirming that the sGC-independent component derives from extracellular NO release [2]. The EC₅₀ for rabbit aorta relaxation is 6.2 μM [3].

vascular pharmacology soluble guanylate cyclase NO donor mechanism vasodilation

Hepatoprotection in Ischemia-Reperfusion

In a rat model of partial hepatic ischemia-reperfusion, pretreatment with Spermine NONOate (5 mg/kg) significantly prevented hepatocyte injury after both 1 hour and 6 hours of reperfusion, reducing serum AST by 22% and LDH by 27% relative to untreated controls [1]. In direct comparison, atrial natriuretic peptide (ANP, 10 μg/kg) produced greater acute protection at 1 hour (AST −30%, LDH −40%) but lacked the sustained protective effect observed with Spermine NONOate at 6 hours post-reperfusion [2]. Notably, 8Br-cGMP (16 mg/kg) provided superior overall hepatoprotection (AST −25%, LDH −55% at 6 h) and additionally protected endothelial cells (plasma hyaluronic acid −30%), an effect not observed with Spermine NONOate [3].

hepatic ischemia-reperfusion cytoprotection hepatocyte injury AST LDH

Neuroprotection in Focal Cerebral Ischemia

In a rat model of transient (2 h) focal cerebral ischemia, intravenous infusion of Spermine NONOate at 0.36 mg/kg and 3.6 mg/kg significantly reduced infarct size assessed after 1 week of reperfusion [1]. Critically, Spermine NONOate maintained cortical perfusion above control levels during the ischemic insult, whereas sodium nitroprusside (SNP, 0.11 mg/kg) also reduced infarct size but did so without improving cortical perfusion [2]. The authors concluded that Spermine NONOate's neuroprotective effects are due, at least in part, to improvement of brain perfusion, while SNP must provide direct cytoprotection through alternative mechanisms [3].

focal cerebral ischemia neuroprotection cortical perfusion infarct size

LDL Oxidation Inhibition

During copper(II) sulfate-mediated oxidation of human low-density lipoprotein (LDL), Spermine NONOate and PAPA NONOate demonstrated significantly greater inhibition of oxidation than MAHMA NONOate and DETA NONOate [1]. This finding reveals a biphasic relationship between NO release rate and antioxidant efficacy: intermediate-rate releasers (Spermine NONOate, t½ = 39 min; PAPA NONOate, t½ = 15 min) outperform both fast releasers (MAHMA NONOate, t½ = 1 min) and slow releasers (DETA NONOate, t½ = 20 h) under rapid oxidation conditions [2]. Spermine NONOate also inhibits macrophage-dependent LDL oxidation in a time- and concentration-dependent manner, with a nonlinear concentration-response showing poor inhibition below 4 μM and dramatic enhancement above 4 μM [3].

LDL oxidation antioxidant activity copper-mediated oxidation NO donor efficacy

Spermine NONOate: Application Scenarios


Dual sGC-Dependent & Independent Vasodilation

Spermine NONOate is the NO donor of choice for vascular studies investigating sGC-independent vasodilator pathways. Unlike glyceryl trinitrate and sodium nitroprusside, whose vasodilator responses are completely abolished by the sGC inhibitor ODQ (20 μM), Spermine NONOate retains significant vasodilator capacity under sGC inhibition that is specifically mediated by extracellular NO release [1]. This property makes Spermine NONOate uniquely suited for dissecting cGMP-independent NO signaling mechanisms, particularly in disease models characterized by oxidative stress or nitrate tolerance where sGC function may be compromised.

Perfusion-Dependent Neuroprotection in Cerebral Ischemia

Spermine NONOate demonstrates a mechanistically distinct neuroprotective profile in focal cerebral ischemia, reducing infarct size while concurrently maintaining cortical perfusion above control levels during the ischemic insult [1]. This perfusion-enhancing effect differentiates Spermine NONOate from sodium nitroprusside, which reduces infarct size via perfusion-independent direct cytoprotection [2]. Researchers investigating hemodynamic contributions to neuroprotection or the therapeutic potential of NO donors in acute ischemic stroke should prioritize Spermine NONOate for studies where cerebral blood flow maintenance is a primary endpoint.

Sustained Hepatoprotection in Hepatic Ischemia-Reperfusion

Spermine NONOate (5 mg/kg pretreatment) provides sustained reduction in hepatocyte injury markers (AST −22%, LDH −27%) across an extended reperfusion window of 1 to 6 hours in rat models of partial hepatic ischemia-reperfusion [1]. Unlike atrial natriuretic peptide (ANP), which offers only acute protection at 1 hour post-reperfusion, Spermine NONOate maintains protective efficacy through 6 hours [2]. This sustained protection, coupled with the absence of confounding endothelial cell protection, makes Spermine NONOate the appropriate NO donor for studies focused specifically on hepatocyte cytoprotection mechanisms.

Atherosclerosis: Intermediate NO Release Kinetics

Spermine NONOate's 39-minute half-life at 37 °C positions it within the optimal kinetic range for inhibiting copper-mediated LDL oxidation, where intermediate-rate NO releasers (Spermine NONOate and PAPA NONOate) outperform both fast releasers (MAHMA NONOate, t½ = 1 min) and slow releasers (DETA NONOate, t½ = 20 h) [1]. For atherosclerosis research, oxidative stress studies, and investigations of lipid peroxidation mechanisms, Spermine NONOate provides the appropriate NO release profile to achieve maximal antioxidant efficacy under conditions of rapid copper-mediated oxidation [2].

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